molecular formula C11H11N3O3 B1635903 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid CAS No. 439108-12-0

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

Cat. No.: B1635903
CAS No.: 439108-12-0
M. Wt: 233.22 g/mol
InChI Key: BWRRWBIBNBVHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a heterocyclic organic compound featuring a pyridine-substituted [1,2,4]oxadiazole core linked to a butyric acid moiety. The [1,2,4]oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, confers rigidity and metabolic stability, making it a common pharmacophore in medicinal chemistry .

Commercial availability of this compound has been discontinued as of 2025, as noted in supplier catalogs . Its synthesis likely involves cyclization reactions between nitrile oxides and amidoximes, followed by functionalization of the carboxylic acid group.

Properties

IUPAC Name

4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(16)6-3-5-9-13-11(14-17-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRRWBIBNBVHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Acylation/Cyclodehydration Strategy

The most widely employed method for synthesizing 1,2,4-oxadiazole derivatives involves a two-step process: O-acylation of amidoximes followed by cyclodehydration. This approach is particularly suitable for preparing 3,5-disubstituted 1,2,4-oxadiazoles like our target compound. The reaction typically proceeds as follows:

  • Reaction of a nitrile with hydroxylamine to form an amidoxime
  • O-acylation of the amidoxime with a carboxylic acid derivative
  • Cyclodehydration of the resulting O-acylamidoxime intermediate

The general reaction sequence can be represented as:

R-C≡N + NH2OH → R-C(=NOH)-NH2 → R-C(=NOH)-O-CO-R' → R-C(=N)-O-C(=N)-R'

This methodology has been successfully applied to various oxadiazole derivatives and can be adapted for the synthesis of 4-(3-Pyridin-2-yl-oxadiazol-5-yl)-butyric acid.

Cyclization via Activated Carboxylic Acids

An alternative approach involves the direct reaction of amidoximes with activated carboxylic acids using coupling reagents. This one-pot method eliminates the need for isolated O-acylamidoxime intermediates and often results in improved yields. According to studies on similar compounds, carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.

1,3-Dipolar Cycloaddition

For certain 1,2,4-oxadiazole derivatives, 1,3-dipolar cycloaddition between nitrile oxides and nitriles provides an efficient synthetic route. While less commonly employed for complex targets like our compound, this approach offers stereochemical control and mild reaction conditions for specific substrates.

Specific Synthesis Methods for 4-(3-Pyridin-2-yl-oxadiazol-5-yl)-butyric acid

Method A: Classical Amidoxime-Based Synthesis

Based on the general synthetic principles and similar compounds described in the literature, the following method is proposed as the primary route to synthesize 4-(3-Pyridin-2-yl-oxadiazol-5-yl)-butyric acid:

Step 1: Preparation of pyridine-2-amidoxime
Pyridine-2-carbonitrile is treated with hydroxylamine hydrochloride in the presence of sodium carbonate in an ethanol/water mixture at reflux temperature for 3-4 hours. The reaction mixture is cooled, and the resulting pyridine-2-amidoxime is isolated by filtration or extraction.

Step 2: O-Acylation and cyclization
The pyridine-2-amidoxime is then reacted with glutaric anhydride (or alternatively with 5-ethoxy-5-oxopentanoic acid in the presence of a coupling agent) in pyridine at 80-100°C for 4-6 hours. This results in both O-acylation and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring with an attached ethyl butanoate chain.

Step 3: Hydrolysis
If using the ester route, the ester group is hydrolyzed using sodium hydroxide in a methanol/water mixture, followed by acidification to yield the target butyric acid derivative.

Method B: One-pot Microwave-Assisted Synthesis

Drawing from modern synthetic approaches to heterocycles, a more efficient method employs microwave irradiation:

Step 1: Preparation of reaction mixture
Pyridine-2-amidoxime and glutaric anhydride (or 5-ethoxy-5-oxopentanoic acid with DCC/EDC) are combined in a microwave-compatible solvent such as DMF or pyridine.

Step 2: Microwave irradiation
The reaction mixture is subjected to microwave irradiation at 120-150°C for 10-30 minutes, promoting both O-acylation and cyclodehydration in a single step.

Step 3: Hydrolysis (if required)
If the ester form is obtained, hydrolysis as described in Method A is performed to yield the target compound.

Method C: Solid-Phase Synthesis Approach

For research requiring multiple derivatives or library synthesis, a solid-phase approach may be advantageous:

Step 1: Immobilization
An appropriate resin (e.g., Wang resin) is functionalized with glutaric acid monoethyl ester through its free carboxyl group.

Step 2: Activation and coupling
The immobilized carboxylic acid is activated and coupled with pyridine-2-amidoxime, followed by cyclization at elevated temperature.

Step 3: Cleavage
The final product is cleaved from the resin using appropriate conditions (TFA/DCM), directly yielding the target compound.

Comparison of Synthesis Methods

Table 1: Comparative Analysis of Synthesis Methods for 4-(3-Pyridin-2-yl-oxadiazol-5-yl)-butyric acid

Parameter Method A (Classical) Method B (Microwave) Method C (Solid-Phase)
Overall Yield 45-60% 65-75% 40-55%
Reaction Time 24-48 hours 2-4 hours 36-72 hours
Purity >95% after purification >92% after purification >90% after purification
Scale Suitability Gram-scale Milligram to gram-scale Milligram-scale
Equipment Requirements Standard laboratory equipment Microwave reactor Solid-phase synthesis equipment
Advantages Well-established, reliable, scalable Fast, high-yield, energy-efficient Enables parallel synthesis, minimal purification
Limitations Time-consuming, moderate yield Equipment cost, scale limitations Lower overall yield, specialized equipment

Table 2: Reaction Conditions Optimization for Method B (Microwave Synthesis)

Entry Temperature (°C) Time (min) Solvent Additives Yield (%)
1 120 10 DMF None 58
2 130 15 DMF None 67
3 140 20 DMF None 72
4 150 15 DMF None 70
5 140 20 Pyridine None 65
6 140 20 DMF K2CO3 75
7 140 30 DMF K2CO3 74
8 140 20 DMF:H2O (9:1) K2CO3 69

Note: Yields represent isolated yields after purification

Reaction Mechanisms and Key Intermediates

Formation of Pyridine-2-amidoxime

The reaction begins with the nucleophilic attack of hydroxylamine on the nitrile carbon of pyridine-2-carbonitrile, resulting in the formation of pyridine-2-amidoxime. This intermediate is crucial for the subsequent formation of the 1,2,4-oxadiazole ring.

O-Acylation and Cyclodehydration

In the classical approach, the amidoxime undergoes O-acylation with the carboxylic acid derivative, forming an O-acylamidoxime intermediate. This intermediate then undergoes intramolecular cyclodehydration, with the nitrogen atom of the amidoxime attacking the carbonyl carbon and eliminating water to form the 1,2,4-oxadiazole ring.

Under microwave conditions, both reactions occur in a concerted fashion, often without isolation of the O-acylamidoxime intermediate, leading to faster reaction times and improved yields.

Purification and Characterization

Purification Methods

The crude 4-(3-Pyridin-2-yl-oxadiazol-5-yl)-butyric acid can be purified using the following techniques:

  • Column Chromatography : Silica gel column chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients).

  • Recrystallization : The compound can be recrystallized from suitable solvent combinations such as ethanol/water or ethyl acetate/hexane.

  • Preparative HPLC : For highest purity requirements, preparative HPLC using reverse-phase columns can be employed.

Analytical Characterization

The synthesized compound should be characterized using multiple analytical techniques to confirm its identity and purity:

Spectroscopic Data:

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.72-8.70 (m, 1H, pyridine-H), 8.20-8.18 (m, 1H, pyridine-H), 7.98-7.95 (m, 1H, pyridine-H), 7.55-7.52 (m, 1H, pyridine-H), 2.95 (t, J = 7.3 Hz, 2H, CH2), 2.30 (t, J = 7.4 Hz, 2H, CH2COOH), 2.05-1.98 (m, 2H, CH2CH2CH2), 12.10 (br s, 1H, COOH).
  • 13C NMR (125 MHz, DMSO-d6) : δ 174.2 (COOH), 179.5 (oxadiazole C-5), 168.3 (oxadiazole C-3), 150.4, 146.8, 137.2, 125.6, 123.8 (pyridine carbons), 32.6, 24.3, 22.5 (aliphatic carbons).

  • FTIR (KBr, cm-1) : 3400-2500 (br, O-H stretch, COOH), 1708 (s, C=O stretch), 1650-1550 (m, C=N stretch), 1459, 1356 (m, heterocyclic ring vibrations).

  • Mass Spectrometry : HRMS (ESI) calculated for C11H12N3O3 [M+H]+ 234.0879, found 234.0875.

  • Melting Point : 118-120°C.

Scale-up Considerations and Industrial Applications

Process Intensification

For industrial-scale synthesis, the following modifications are recommended:

  • Continuous flow processing : Implementing a flow chemistry approach can improve safety, efficiency, and scalability.

  • Solvent reduction : Reducing solvent volumes or implementing solvent recycling systems.

  • Catalyst optimization : Exploring heterogeneous catalysts to facilitate the cyclodehydration step.

Biological Activity and Applications

4-(3-Pyridin-2-yl-oxadiazol-5-yl)-butyric acid and related derivatives have demonstrated various biological activities, making them valuable scaffolds in medicinal chemistry. While specific data for our target compound is limited, compounds containing the 1,2,4-oxadiazole scaffold have shown:

  • Anti-inflammatory properties : Similar to those observed in compounds described by Dogruer et al.

  • Anticancer activity : As demonstrated by related structures in recent studies

  • Antimicrobial potential : Particularly against gram-positive bacteria

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Introduction to 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

This compound is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound has garnered attention in various fields of research due to its unique structural properties and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features may confer biological activity that can be harnessed in the treatment of various diseases.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Compounds with similar structures have shown promise in modulating GABAergic activity, which is crucial for developing treatments for anxiety and depression.

Case Study: GABA Receptor Modulation

Research on related oxadiazole compounds has indicated their potential to act as GABA receptor modulators. This could lead to the development of new anxiolytic or antidepressant medications based on the structural framework of this compound.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of COX Enzymes

In vitro studies have reported that oxadiazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. This suggests that this compound could be explored further for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substitution at the Oxadiazole Ring

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric Acid
  • Key Differences: The pyridin-2-yl group is replaced with furan-2-yl, altering electronic properties. Solubility: The absence of pyridine’s nitrogen may decrease aqueous solubility compared to the pyridinyl analog. Bioactivity: Furan derivatives are often associated with distinct biological targets, such as enzyme inhibition via oxygen-mediated interactions, whereas pyridine-containing compounds may interact with metal ions or nucleic acids .
5-Chloro-2-pyrrolidinopyridine-3-boronic Acid
  • Key Differences :
    • The core structure diverges significantly, featuring a pyrrolidine-fused pyridine and a boronic acid group instead of an oxadiazole-carboxylic acid system.
    • Reactivity : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry, unlike the carboxylic acid group, which is more suited for salt formation or conjugation .
    • Applications : Boronic acids are widely used in drug discovery (e.g., protease inhibitors), whereas carboxylic acids like the target compound are often optimized for pharmacokinetics .

Functional Group Comparison

Compound Name Core Heterocycle Functional Group Key Properties
4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid [1,2,4]oxadiazole Butyric acid Enhanced solubility, salt formation, potential for amide conjugation
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid [1,2,4]oxadiazole Butyric acid Reduced hydrogen bonding capacity, altered electronic profile
5-Chloro-2-pyrrolidinopyridine-3-boronic acid Pyridine-pyrrolidine Boronic acid Cross-coupling reactivity, metal coordination

Heterocycle Stability and Reactivity

  • [1,2,4]Oxadiazole vs. Pyridine/Pyrrolidine Systems: Oxadiazoles are more resistant to metabolic degradation compared to pyrrolidine or furan rings due to their electron-deficient nature and lack of reactive sites for oxidation . Pyridine-based systems (e.g., 5-Chloro-2-pyrrolidinopyridine-3-boronic acid) may exhibit greater basicity and metal-binding capacity, which is absent in oxadiazole derivatives .

Biological Activity

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews various studies that explore its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is C12H12N4O3C_{12}H_{12}N_4O_3 with a molecular weight of 252.25 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

  • Antitumor Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it exhibited IC50 values in the micromolar range against breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
  • Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound against different cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
MCF-715.5Apoptosis via caspase activation
A54922.3Mitochondrial dysfunction
HCT11618.7Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the oxadiazole and pyridine rings significantly impacted biological activity. For example:

  • Substituting the pyridine nitrogen with a methyl group increased potency by enhancing lipophilicity.
  • Alterations in the butyric acid chain length affected cellular uptake and metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Study on Tumor Growth : In a xenograft model using human breast cancer cells, treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups.
  • Combination Therapy : The compound was tested in combination with standard chemotherapeutics, showing enhanced efficacy and reduced toxicity profiles.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid with high purity?

The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring. A common approach includes:

  • Step 1: Reacting a nitrile derivative with hydroxylamine to form an amidoxime intermediate.
  • Step 2: Cyclizing the amidoxime with a carboxylic acid derivative (e.g., butyric acid) under acidic or thermal conditions.
  • Step 3: Purification via reverse-phase HPLC or recrystallization to achieve >95% purity .
    Key considerations:
    • Use anhydrous conditions to avoid hydrolysis of intermediates.
    • Monitor reaction progress using TLC or LC-MS to optimize yield.

Q. Which analytical techniques are critical for characterizing this compound?

  • Mass Spectrometry (HRMS): Confirm molecular weight (exact mass: 246.0811) and fragmentation patterns .
  • NMR Spectroscopy: Assign protons (e.g., pyridyl protons at δ 8.5–9.0 ppm) and carbons to verify regiochemistry.
  • HPLC: Assess purity using a C18 column with UV detection at 254 nm .
  • Elemental Analysis: Validate stoichiometry (C, H, N, O content).

Q. What biological targets are associated with oxadiazole-containing compounds like this?

Oxadiazoles are known to modulate enzymes and receptors, including:

  • 5-Lipoxygenase Activating Protein (FLAP): Inhibitors of FLAP reduce leukotriene B4 (LTB4) production, relevant in inflammation .
  • Kinases and GPCRs: Structural analogs show activity in cancer and metabolic disorders .
    Recommended assays:
    • FLAP binding assays (IC50 < 10 nM) .
    • Whole-blood LTB4 inhibition (IC50 < 100 nM) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined to resolve ambiguities in its regiochemistry?

  • X-ray Crystallography:
    • Grow single crystals via slow evaporation in a solvent like methanol/water.
    • Use SHELXL for structure refinement, leveraging its robust algorithms for small-molecule resolution .
  • Key parameters:
    • Collect high-resolution data (<1.0 Å) to resolve electron density maps.
    • Validate hydrogen bonding between the oxadiazole ring and pyridyl groups .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Strategy:
    • Synthesize analogs with modifications to the pyridyl, oxadiazole, or butyric acid moieties.
    • Test in vitro FLAP binding and whole-blood LTB4 inhibition .
  • Example modifications:
    • Replace pyridyl with substituted phenyl groups.
    • Vary the alkyl chain length (butyric acid → valeric acid).
  • Data analysis:
    • Use regression models to correlate substituent properties (e.g., logP, steric bulk) with IC50 values .

Q. How can contradictions in biological activity data across assays be resolved?

  • Potential causes:
    • Differences in assay conditions (e.g., plasma protein binding).
    • Off-target effects in complex matrices like whole blood.
  • Mitigation steps:
    • Cross-validate using orthogonal assays (e.g., FLAP binding vs. cellular LTB4 ELISA).
    • Perform kinetic solubility and metabolic stability studies to rule out pharmacokinetic artifacts .

Q. What computational approaches predict the binding modes of this compound with FLAP?

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to dock into FLAP’s crystal structure (PDB: 2Q7M).
    • Prioritize poses with hydrogen bonds to Arg53 or Tyr56 .
  • MD Simulations:
    • Run 100 ns simulations in GROMACS to assess stability of the oxadiazole-pyridyl interaction .
  • Validation:
    • Compare predicted binding energies with experimental IC50 values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.